molecular formula C19H25BClNO4 B577880 tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1256359-94-0

tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No. B577880
M. Wt: 377.672
InChI Key: KFBYQSLSUBWFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as tert-Butyl (4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, has the CAS number 1080573-28-9 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C17H25BClNO4 . It has a molecular weight of 353.65 g/mol . The InChI Key is KFBVAWBHPJEIJX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a number of heavy atoms: 24, and a number of aromatic heavy atoms: 6 . The fraction of Csp3 is 0.59 . It has 5 rotatable bonds, 4 H-bond acceptors, and 1 H-bond donor . Its molar refractivity is 98.17 . The topological polar surface area (TPSA) is 56.79 Ų . It is a P-gp substrate and a CYP3A4 inhibitor . Its Log Po/w (iLOGP) is 0.0 . Its water solubility is 0.012 mg/ml .

Scientific Research Applications

  • Organic Synthesis

    • This compound can be used as a building block in organic synthesis due to the presence of the boronic ester and the indole ring .
    • The boronic ester can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds .
    • The indole ring is a common motif in many natural products and pharmaceuticals, so this compound could be used to synthesize these types of molecules .
  • Medicinal Chemistry

    • The indole ring is a common structure in many pharmaceuticals, so this compound could potentially be used in the synthesis of new drugs .
    • The boronic ester could be used to introduce a boronic acid into a molecule, which could then be used as a handle for further functionalization .
  • Material Science

    • Boronic esters have been used in the synthesis of polymers and other materials .
    • The indole ring could potentially be used to introduce pi-conjugation into a material, which could be useful in the development of organic electronic devices .
  • Biochemistry

    • The indole ring is a key component of the amino acid tryptophan, so this compound could potentially be used in studies of protein structure and function .
    • The boronic ester could potentially be used to introduce a boronic acid into a biomolecule, which could then be used as a handle for further functionalization .
  • Analytical Chemistry

    • The boronic ester could potentially be used in the development of sensors for the detection of various analytes .
    • The indole ring could potentially be used in the development of fluorescent probes .
  • Environmental Science

    • The boronic ester could potentially be used in the development of materials for the capture and removal of pollutants from the environment .
    • The indole ring could potentially be used in the development of organic dyes for solar cells .
  • Pharmaceutical Research

    • The compound could potentially be used in the development of new drugs . The indole ring is a common structure in many pharmaceuticals, and the boronic ester could be used to introduce a boronic acid into a molecule, which could then be used as a handle for further functionalization .
  • Chemical Sensors

    • The boronic ester in the compound could potentially be used in the development of chemical sensors . Boronic esters have been used in the synthesis of sensors for the detection of various analytes .
  • Environmental Remediation

    • The boronic ester could potentially be used in the development of materials for the capture and removal of pollutants from the environment .
  • Solar Energy

    • The indole ring could potentially be used in the development of organic dyes for solar cells . The pi-conjugation in the indole ring could be useful in the development of organic electronic devices .
  • Bioconjugation

    • The boronic ester could potentially be used to introduce a boronic acid into a biomolecule, which could then be used as a handle for further functionalization . This could be useful in bioconjugation studies .
  • Protein Studies

    • The indole ring is a key component of the amino acid tryptophan, so this compound could potentially be used in studies of protein structure and function .

Safety And Hazards

The compound has a signal word of "Warning" . Its hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-11-12(15-13(21)9-8-10-14(15)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBYQSLSUBWFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C(=CC=C3)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682307
Record name tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

CAS RN

1256359-94-0
Record name 1H-Indole-1-carboxylic acid, 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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